4-[4-(Methylthio)phenyl]furan-2(5H)-one
Description
Properties
Molecular Formula |
C11H10O2S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
3-(4-methylsulfanylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C11H10O2S/c1-14-10-4-2-8(3-5-10)9-6-11(12)13-7-9/h2-6H,7H2,1H3 |
InChI Key |
VAKCEEBYXDHHLB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=O)OC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical profiles of furan-2(5H)-ones are highly dependent on substituents at the 4-position of the lactone ring. Below is a detailed comparison with key analogs:
Substituent Effects on Physicochemical Properties
Key Trends :
- Electron-donating groups (e.g., -OMe, -SMe) enhance π-π stacking with aromatic residues in biological targets, improving binding affinity.
- Electron-withdrawing groups (e.g., -SO₂Me) increase metabolic stability but may reduce membrane permeability.
- Sulfur-containing groups (-SMe, -SO₂Me) offer unique redox properties, influencing both reactivity and toxicity profiles.
Q & A
Q. What are the standard synthetic routes for 4-[4-(methylthio)phenyl]furan-2(5H)-one, and how are intermediates optimized?
The compound is typically synthesized via intermolecular condensation. For example, 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone undergoes condensation to yield the target furanone . Optimization involves adjusting reaction conditions (e.g., solvent, temperature) and monitoring intermediates using techniques like TLC or HPLC. Evidence from similar furanone syntheses suggests that protecting groups (e.g., methylthio) enhance regioselectivity .
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation relies on 1H/13C NMR (to identify substituents and ring conformation), IR spectroscopy (to confirm carbonyl stretches at ~1750 cm⁻¹), and HRMS (for molecular weight validation) . X-ray crystallography, though not directly reported for this compound, is used for analogous furanones to resolve stereochemical ambiguities .
Q. How does the methylthio group influence the compound’s reactivity?
The methylthio (-SMe) group acts as an electron donor, stabilizing intermediates during cyclization. It also increases solubility in polar aprotic solvents (e.g., DMF), facilitating reactions like halogenation or oxidation. Comparative studies on furanones show that -SMe groups enhance thermal stability compared to -OMe analogs .
Advanced Research Questions
Q. What mechanistic challenges arise in achieving regioselectivity during furanone ring formation?
Regioselectivity depends on the electronic environment of the precursor. For example, in halolactonization reactions, electron-withdrawing groups (e.g., methylsulfonyl) direct electrophilic attack to specific positions . Computational studies (e.g., DFT) can model transition states to predict regiochemical outcomes, though experimental validation via kinetic isotope effects (KIEs) is often necessary .
Q. How can low yields in multi-step syntheses (e.g., 7% in some protocols) be addressed?
Low yields may stem from competing side reactions (e.g., dimerization). Strategies include:
Q. Are there contradictions in reported biological activities of structurally similar furanones?
Yes. For instance, 3-hydroxy-4,5-dimethylfuran-2(5H)-one exhibits antimicrobial activity in vitro but low bioavailability in vivo due to rapid metabolic clearance . Such discrepancies highlight the need for structure-activity relationship (SAR) studies to isolate pharmacophores and improve pharmacokinetic profiles .
Q. What computational methods are used to predict the compound’s reactivity in nucleophilic additions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the α,β-unsaturated carbonyl system in furanones is prone to Michael additions, which can be modeled using Fukui indices .
Data Analysis and Experimental Design
Q. How should researchers resolve conflicting spectral data (e.g., NMR shifts) for derivatives?
Contradictions often arise from solvent effects or impurities. Solutions include:
- Standardized protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) .
- 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments .
Q. What in silico tools are recommended for designing novel furanone-based inhibitors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
